molecular formula C10H10O B14318746 2,4,6-Cycloheptatrien-1-one, 2-(2-propenyl)- CAS No. 108685-66-1

2,4,6-Cycloheptatrien-1-one, 2-(2-propenyl)-

Cat. No.: B14318746
CAS No.: 108685-66-1
M. Wt: 146.19 g/mol
InChI Key: UFUDXCGHSORSER-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,6-Cycloheptatrien-1-one, 2-(2-propenyl)- can be achieved through various methods. One common approach involves the selenium dioxide oxidation of cycloheptatriene . Another method includes the indirect synthesis from tropinone via a Hofmann elimination followed by bromination .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general principles of organic synthesis, such as the use of appropriate catalysts and reaction conditions, are applied to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

2,4,6-Cycloheptatrien-1-one, 2-(2-propenyl)- undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,4,6-Cycloheptatrien-1-one, 2-(2-propenyl)- has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,4,6-Cycloheptatrien-1-one, 2-(2-propenyl)- involves its interaction with various molecular targets. The compound’s unique structure allows it to participate in aromatic stabilization and resonance, influencing its reactivity and interactions with other molecules. The pathways involved include electrophilic and nucleophilic interactions, as well as potential redox reactions .

Comparison with Similar Compounds

Similar Compounds

    Tropone (2,4,6-Cycloheptatrien-1-one): The parent compound without the allyl group.

    Tropolone (2-hydroxy-2,4,6-cycloheptatrien-1-one): Contains an additional hydroxyl group.

    Cycloheptatriene: Lacks the ketone group.

Uniqueness

This structural modification can influence the compound’s stability, reactivity, and interactions with other molecules .

Properties

CAS No.

108685-66-1

Molecular Formula

C10H10O

Molecular Weight

146.19 g/mol

IUPAC Name

2-prop-2-enylcyclohepta-2,4,6-trien-1-one

InChI

InChI=1S/C10H10O/c1-2-6-9-7-4-3-5-8-10(9)11/h2-5,7-8H,1,6H2

InChI Key

UFUDXCGHSORSER-UHFFFAOYSA-N

Canonical SMILES

C=CCC1=CC=CC=CC1=O

Origin of Product

United States

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